![molecular formula C14H12ClN5O2S B2770934 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 577762-15-3](/img/structure/B2770934.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide” is a potential biologically active substance . It has been studied for its anti-exudative activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .Molecular Structure Analysis
The molecular formula of this compound is C14H12ClN5O2S, and its molecular weight is 349.79 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The anti-exudative activity of the newly synthesized compound was studied on the model of formalin edema in rats .Physical and Chemical Properties Analysis
The compound is a white or light yellow crystalline substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Antiexudative Activity
Research has shown significant interest in the synthesis of derivatives of 1,2,4-triazol, highlighting their synthetic and pharmacological potential. A study by Chalenko et al. (2019) focused on synthesizing pyrolin derivatives of this compound, demonstrating their anti-exudative properties in comparison with reference drugs like diclofenac sodium in animal models. This research underscores the potential of these compounds in developing new medications with minimized toxicity and enhanced effectiveness (Chalenko et al., 2019).
Antimicrobial Screening
Another avenue of research explored the antimicrobial activities of related compounds. Mahyavanshi et al. (2011) synthesized a series of N-aryl acetamide derivatives, which were subjected to in vitro antibacterial, antifungal, and anti-tuberculosis screenings. These compounds displayed a range of biological activities, indicating their potential as a basis for developing new antimicrobial agents (Mahyavanshi et al., 2011).
Anticancer Activity
The exploration of anticancer activities has also been a critical area of research. Horishny et al. (2021) reported the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer properties. This study found that some compounds exhibited potent and selective cytotoxic effects against leukemia cell lines, highlighting their therapeutic potential in cancer treatment (Horishny et al., 2021).
Vibrational Spectroscopic Analysis
In the field of spectroscopy, Jenepha Mary et al. (2022) focused on the vibrational spectroscopic signatures of a similar compound, providing insights into its structural properties and interactions. This research aids in understanding the molecular structure and potential reactivity of such compounds, which is crucial for their application in medicinal chemistry (Jenepha Mary et al., 2022).
Synthesis and Pharmacological Evaluation
Nafeesa et al. (2017) synthesized and evaluated a series of N-substituted derivatives for their antibacterial and enzyme inhibition potential. This research provides a foundation for the development of multifunctional molecules with therapeutic applications, emphasizing the importance of structural modification in enhancing biological activity (Nafeesa et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWUQSUBCKWMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

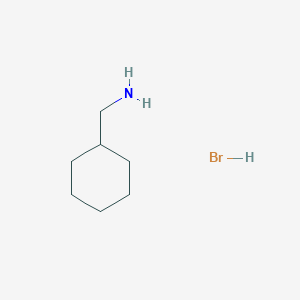


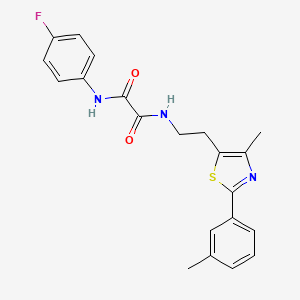
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2770860.png)
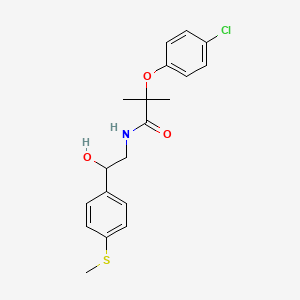
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-nitrophenyl)urea](/img/structure/B2770862.png)
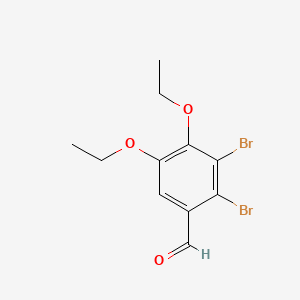
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)
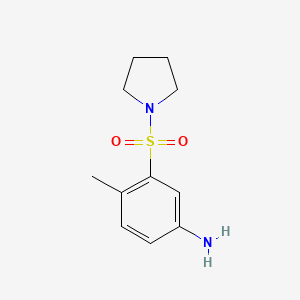

![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)

